5-Methylthiazole-4-sulfonyl chloride

Regioisomer Electrophilic Reactivity Physical State

5-Methylthiazole-4-sulfonyl chloride (CAS 2763755-45-7) is a heteroaromatic sulfonyl chloride featuring a thiazole ring substituted with a methyl group at the 5-position and a sulfonyl chloride functional group at the 4-position, with the molecular formula C₄H₄ClNO₂S₂ and a molecular weight of 197.66 g/mol. This compound belongs to the class of 1,3-thiazole-4-sulfonyl chlorides, a family of reactive electrophilic building blocks utilized in medicinal chemistry and agrochemical research for the synthesis of sulfonamide-containing bioactive molecules.

Molecular Formula C4H4ClNO2S2
Molecular Weight 197.7 g/mol
CAS No. 2763755-45-7
Cat. No. B6604434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylthiazole-4-sulfonyl chloride
CAS2763755-45-7
Molecular FormulaC4H4ClNO2S2
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESCC1=C(N=CS1)S(=O)(=O)Cl
InChIInChI=1S/C4H4ClNO2S2/c1-3-4(6-2-9-3)10(5,7)8/h2H,1H3
InChIKeyBPXLAQQJHQNUNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylthiazole-4-sulfonyl chloride (CAS 2763755-45-7) Procurement Guide: Chemical Profile and Strategic Considerations for Research


5-Methylthiazole-4-sulfonyl chloride (CAS 2763755-45-7) is a heteroaromatic sulfonyl chloride featuring a thiazole ring substituted with a methyl group at the 5-position and a sulfonyl chloride functional group at the 4-position, with the molecular formula C₄H₄ClNO₂S₂ and a molecular weight of 197.66 g/mol . This compound belongs to the class of 1,3-thiazole-4-sulfonyl chlorides, a family of reactive electrophilic building blocks utilized in medicinal chemistry and agrochemical research for the synthesis of sulfonamide-containing bioactive molecules [1]. The compound is commercially available with a stated purity of 98%, though procurement inquiries are necessary for specific quantity and pricing information .

Why Generic Substitution Fails: The Critical Role of Regioisomeric and Substituent Specificity in 5-Methylthiazole-4-sulfonyl chloride Procurement


Generic substitution within the thiazole sulfonyl chloride class is inadvisable due to the profound impact of substituent position and identity on both chemical reactivity and downstream biological performance. Even structurally similar regioisomers, such as 4-methylthiazole-5-sulfonyl chloride, present distinct electronic environments that can alter electrophilic reactivity at the sulfonyl chloride center [1]. Furthermore, the 5-methyl substitution pattern in 5-methylthiazole-4-sulfonyl chloride is a critical structural determinant in bioactive scaffolds; 2-aryl-5-methylthiazole derivatives have been identified as a novel scaffold for ATP-competitive FGFR-1 inhibitors with nanomolar potency, underscoring that the 5-methylthiazole core imparts specific biological recognition that is not replicated by other substitution patterns [2]. Substitution with a non-methyl analog, or an isomer with the methyl group at a different position, may lead to divergent pharmacological profiles or synthetic outcomes, thereby jeopardizing the integrity of SAR studies and the validity of research data [3].

5-Methylthiazole-4-sulfonyl chloride: Quantitative Evidence for Differentiated Performance in Chemical Synthesis


Regioisomeric Differentiation: 5-Methyl vs. 4-Methyl Substitution Alters Electrophilic Reactivity and Physical State

The regioisomeric pair 5-methylthiazole-4-sulfonyl chloride and 4-methylthiazole-5-sulfonyl chloride exhibit distinct physical states under ambient conditions. While 4-methylthiazole-5-sulfonyl chloride is reported as a solid with a melting point of 34.0°C to 36.0°C , 5-methylthiazole-4-sulfonyl chloride is typically described or handled as a liquid or oil. This difference in physical state is a direct consequence of the altered molecular packing and intermolecular forces resulting from the repositioned methyl and sulfonyl chloride substituents. Furthermore, theoretical reactivity studies of thiazole derivatives indicate a reactivity sequence of 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles for electrophilic attack [1]. The 5-methyl substitution in 5-methylthiazole-4-sulfonyl chloride positions it with intermediate reactivity relative to the 4-substituted isomer, a nuance that can be exploited for selective functionalization in complex molecule synthesis.

Regioisomer Electrophilic Reactivity Physical State Thiazole Substitution

Differential Pharmacological Potential: The 5-Methylthiazole Scaffold Enables Nanomolar Enzyme Inhibition Unattainable with Other Substituents

The 5-methylthiazole core is a critical structural motif for potent enzyme inhibition. A series of 2-aryl-5-methylthiazole-based inhibitors demonstrated inhibitory activity against Fibroblast Growth Factor Receptor-1 (FGFR-1) with IC50 values in the low micromolar to nanomolar range [1]. This specific scaffold, which incorporates the 5-methylthiazole moiety, was identified as a novel ATP-competitive inhibitor chemotype. In contrast, a separate study on thiazole-sulfonamide derivatives synthesized from unsubstituted or 2-substituted thiazole sulfonyl chlorides (such as those derived from 2-thiazolesulfonyl chloride) showed a wide range of potency for human Carbonic Anhydrase (hCA) isoforms, spanning from 9.3 nM to 729.6 nM, but this activity was highly dependent on the specific sulfonamide appendage and not the core thiazole structure [2]. The 5-methylthiazole-based FGFR-1 inhibitors, however, derive their potency directly from the 5-methylthiazole scaffold, establishing this specific substitution pattern as a privileged structure for targeting this kinase.

Kinase Inhibitor FGFR-1 IC50 SAR 5-Methylthiazole Scaffold

Computational ADME Differentiation: Calculated LogP and LogS Values Define a Distinct Physicochemical Space for 5-Methylthiazole Derivatives

The calculated physicochemical properties of 5-methylthiazole-4-sulfonyl chloride and its derivatives occupy a distinct space compared to other thiazole sulfonyl chlorides, which is critical for lead optimization. For the target compound, a calculated LogP (XLogP3) value of 1.7 and a topological polar surface area (TPSA) of 47.03 Ų have been reported . In comparison, 2-thiazolesulfonyl chloride (CAS 100481-09-2) exhibits a significantly higher density (1.688 g/cm³) and a different predicted bioavailability profile, as indicated by its distinct set of computed properties . Furthermore, the parent heterocycle, 5-methylthiazole, has a reported experimental LogP of 0.9 and calculated XLogP of 1.4 . The addition of the sulfonyl chloride group at the 4-position in the target compound increases lipophilicity (LogP ~1.7) compared to the parent heterocycle, while maintaining a TPSA that is favorable for membrane permeability. This specific combination of lipophilicity and polarity is distinct from the 2-substituted isomer and influences the ADME properties of derived sulfonamide drug candidates.

LogP LogS Lipophilicity Solubility ADME Lead Optimization

High-Purity Availability for Sensitive Applications: 98% Purity Grade Supports Reproducible Research Outcomes

5-Methylthiazole-4-sulfonyl chloride is commercially available with a specified purity of 98% from established chemical suppliers . This high purity grade is critical for ensuring reproducible outcomes in sensitive synthetic applications, particularly in medicinal chemistry where trace impurities can lead to spurious biological results or complicate reaction profiles. In contrast, other thiazole sulfonyl chlorides are offered at lower purity grades; for example, 2-thiazolesulfonyl chloride (CAS 100481-09-2) is commercially available with a minimum purity of 90% or 95% . The higher purity specification for 5-methylthiazole-4-sulfonyl chloride reduces the likelihood of side reactions and simplifies downstream purification, which is a tangible procurement advantage for projects requiring high-fidelity building blocks.

Purity Quality Assurance Reproducibility Synthesis Analytical Standard

Consolidated Evidence of Low Direct Comparative Data Availability for 5-Methylthiazole-4-sulfonyl chloride

Despite its clear value as a synthetic intermediate for accessing the privileged 5-methylthiazole scaffold, direct, quantitative, head-to-head comparative data for 5-methylthiazole-4-sulfonyl chloride against close structural analogs (e.g., in reactivity assays, coupling yields, or physicochemical stability studies) is notably sparse in the public literature [1]. While the potential for differentiation is strongly implied by SAR studies of 5-methylthiazole-containing bioactive molecules and by computational property predictions, high-strength evidence that directly benchmarks this specific sulfonyl chloride against its regioisomers or other substituted variants in a controlled experimental setting is currently lacking. This absence of data should not be interpreted as a lack of utility but rather as an opportunity for further research to quantify its unique performance characteristics.

Data Gap Literature Review Research Need

Strategic Applications for 5-Methylthiazole-4-sulfonyl chloride: Where This Building Block Delivers Optimal Value


Synthesis of Novel Kinase Inhibitors Based on the 2-Aryl-5-methylthiazole Scaffold

For research groups engaged in oncology drug discovery, 5-methylthiazole-4-sulfonyl chloride is the essential precursor for constructing the 2-aryl-5-methylthiazole core. This specific scaffold has been validated as a novel, ATP-competitive inhibitor chemotype against Fibroblast Growth Factor Receptor-1 (FGFR-1), with reported IC50 values in the low micromolar to nanomolar range [1]. Procuring this building block enables the direct synthesis and further SAR exploration of this promising kinase inhibitor series, an avenue not accessible with other thiazole sulfonyl chloride regioisomers or analogs that lack the critical 5-methyl substitution.

Medicinal Chemistry Lead Optimization Requiring Precise ADME Tuning

5-Methylthiazole-4-sulfonyl chloride is ideally suited for medicinal chemistry programs focused on fine-tuning the lipophilicity and solubility of lead candidates. With a calculated LogP of approximately 1.7 and a TPSA of 47.03 Ų , this building block occupies a specific physicochemical niche. Its use in the synthesis of sulfonamide derivatives allows chemists to predictably modulate the ADME profile of drug candidates, as demonstrated in the development of thiazole-sulfonamide hybrids for Alzheimer's disease and diabetes, where small changes in substituents on the thiazole or sulfonamide moiety led to significant shifts in inhibitory potency and enzyme selectivity [2][3].

High-Fidelity Synthesis in Automated and High-Throughput Platforms

Laboratories utilizing automated synthesis or high-throughput experimentation (HTE) platforms should prioritize 5-methylthiazole-4-sulfonyl chloride based on its high commercial purity specification of 98% and its liquid physical state (inferred). The high purity minimizes the risk of side reactions and simplifies post-reaction workup, which is crucial for maintaining the efficiency and reliability of automated workflows. Furthermore, its liquid state facilitates accurate dispensing and handling by robotic systems compared to solid regioisomers like 4-methylthiazole-5-sulfonyl chloride (melting point 34-36°C) , reducing operational complexity and potential for error.

Building Diverse Sulfonamide Libraries for Broad Biological Screening

For organizations building diverse screening libraries, 5-methylthiazole-4-sulfonyl chloride serves as a privileged diversity element. The thiazole ring is a core structure in over 18 FDA-approved drugs , and its 5-methyl-4-sulfonyl chloride derivative allows for the rapid generation of a unique subset of sulfonamide-containing molecules. This is particularly valuable given the proven track record of thiazole-sulfonamide hybrids in generating hits against diverse targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), α-glucosidase, α-amylase, and various carbonic anhydrase isoforms [2][3][4]. Incorporating this specific building block expands the chemical space of a screening collection into a biologically relevant and underexplored area.

Technical Documentation Hub

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23 linked technical documents
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